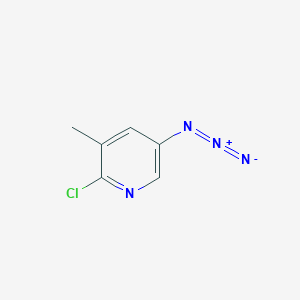![molecular formula C12H11F2N3 B15297035 1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B15297035.png)
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structure, which makes them attractive in various fields, including medicinal chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method involves the generation of an azido radical from the interaction of PIDA (phenyliodine diacetate) and TMSN3 (trimethylsilyl azide), which then adds to [1.1.1]propellane to form the desired product . The reaction conditions usually require mild temperatures and can be carried out in a variety of solvents.
Industrial Production Methods
Continuous flow processes, which have been developed for the synthesis of [1.1.1]propellane and its derivatives, could be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Major Products
Substitution Reactions: Substituted bicyclo[1.1.1]pentane derivatives.
Reduction Reactions: Amino-substituted bicyclo[1.1.1]pentane.
Cycloaddition Reactions: Triazole-containing bicyclo[1.1.1]pentane derivatives.
Applications De Recherche Scientifique
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: It serves as a bioisostere for para-substituted benzene rings, improving the pharmacokinetic properties of drug candidates.
Materials Science: Its unique structure makes it useful in the design of new materials with specific properties.
Synthetic Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane largely depends on its application. In medicinal chemistry, it acts as a bioisostere, mimicking the geometry and electronic properties of benzene rings while offering improved solubility and metabolic stability . The azido group can also participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Difunctionalized Bicyclo[1.1.1]pentanes: These compounds are also used as bioisosteres for ortho/meta-substituted arenes.
Bicyclo[1.1.1]pentane Derivatives: Various derivatives have been synthesized for different applications, including as liquid crystals and molecular rotors.
Uniqueness
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane is unique due to the presence of both azido and difluoro groups, which enhance its reactivity and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C12H11F2N3 |
|---|---|
Poids moléculaire |
235.23 g/mol |
Nom IUPAC |
1-(azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C12H11F2N3/c13-12(14)10(8-16-17-15)6-11(12,7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clé InChI |
STNPUFYJQHHTMD-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2(F)F)C3=CC=CC=C3)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


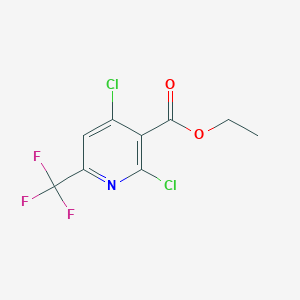
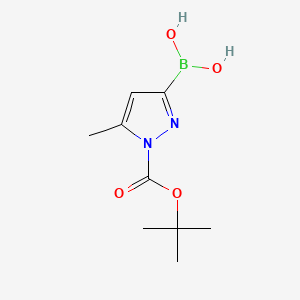
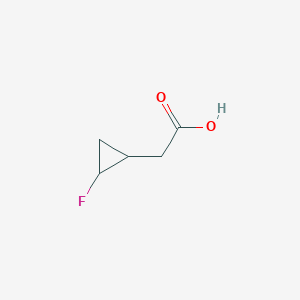
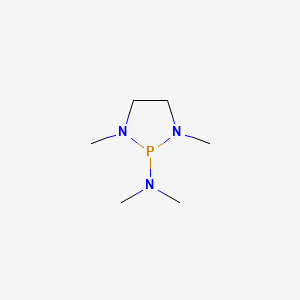

![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B15296993.png)
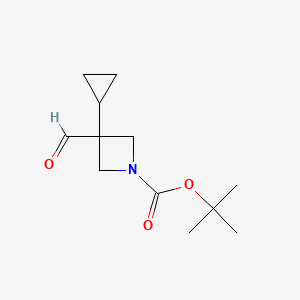
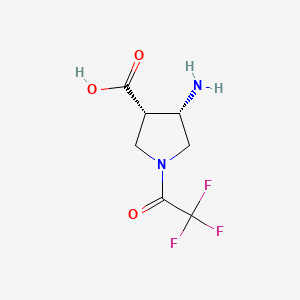
![Potassium trifluoro[2-(thiophen-3-yl)ethenyl]boranuide](/img/structure/B15297007.png)
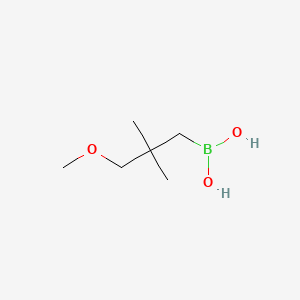
![methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate](/img/structure/B15297010.png)
![2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B15297014.png)
![3-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B15297021.png)
